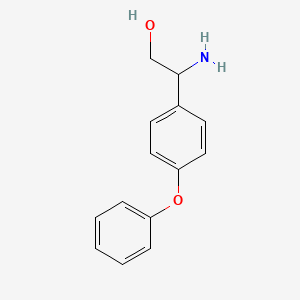

2-Amino-2-(4-phenoxyphenyl)ethanol

Description

Contextualization of Aminoalcohol Architectures in Advanced Organic Chemistry

Aminoalcohols, also known as alkanolamines, are a class of organic compounds characterized by the presence of both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. fishersci.fi This bifunctionality makes them highly versatile building blocks in organic synthesis. fishersci.fi The 1,2-aminoalcohol motif, in particular, is a privileged structural unit found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govsigmaaldrich.com Their prevalence stems from their ability to form key hydrogen bonding interactions and to act as chiral ligands and auxiliaries in asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules. nih.govresearchgate.net

The development of novel synthetic methodologies to access enantiomerically pure aminoalcohols is a significant focus of modern organic chemistry. nih.govsigmaaldrich.com Strategies such as the asymmetric ring-opening of epoxides, reduction of α-amino ketones, and asymmetric aminohydroxylation reactions have been extensively explored. sigmaaldrich.com More recent advancements include innovative electrocatalytic and radical-based approaches that offer modular and efficient access to these valuable scaffolds. nih.govresearchgate.net The ability to synthetically manipulate and incorporate aminoalcohol frameworks is thus crucial for the advancement of medicinal chemistry and materials science. fishersci.finih.gov

Research Significance of 2-Amino-2-(4-phenoxyphenyl)ethanol and Related Structural Motifs

The specific compound, this compound, combines the important aminoalcohol core with a 4-phenoxyphenyl moiety. While detailed research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest significant research interest. The phenoxy group is considered a privileged moiety in medicinal chemistry, appearing in numerous approved drugs and being crucial for biological activity through interactions like π–π stacking. nih.gov

Derivatives containing the 4-phenoxyphenyl scaffold have been investigated for a range of biological activities. For instance, compounds with this moiety have been synthesized and evaluated as potential acetyl-CoA carboxylase (ACC) inhibitors for applications in oncology. nih.gov Similarly, the related 4-aminophenol (B1666318) and 2-(4-aminophenyl)ethanol (B86761) structures are utilized as monomers in polymer synthesis and as precursors for other functional materials and pharmaceutical intermediates. fishersci.fimdpi.com For example, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol is a key intermediate in the synthesis of the drug Mirabegron. google.com The combination of the proven utility of the aminoalcohol framework and the bioactive potential of the phenoxyphenyl group makes this compound and its analogs compelling targets for synthetic exploration and biological screening.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-phenoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSNUMFFSQXLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 4 Phenoxyphenyl Ethanol and Analogues

Convergent and Divergent Synthetic Pathways

The construction of the 2-amino-2-(4-phenoxyphenyl)ethanol scaffold and its analogs can be efficiently achieved through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing a variety of derivatives for structure-activity relationship studies.

Strategic Approaches to the Core Phenoxyphenyl-Aminoethanol Scaffold

A primary convergent strategy for the synthesis of the this compound core involves the preparation of a key intermediate, 2-(4-phenoxyphenyl)oxirane, followed by its ring-opening with an appropriate amine. This approach allows for the late-stage introduction of the amino group, enabling the synthesis of a diverse range of N-substituted analogs.

The synthesis of 2-(4-phenoxyphenyl)oxirane can be accomplished through several methods. google.com One common method is the epoxidation of 4-phenoxystyrene using an oxidizing agent like hydrogen peroxide or a peroxy acid. google.com Another route involves the reaction of 4-phenoxybenzaldehyde (B127426) with a sulfur ylide, such as trimethylsulfonium (B1222738) iodide, in the presence of a base. google.com A third approach consists of the reduction of a 2-halo-1-(4-phenoxyphenyl)ethanone derivative, followed by intramolecular cyclization under basic conditions to form the epoxide ring. google.com

Once the 2-(4-phenoxyphenyl)oxirane is obtained, the aminoethanol scaffold is constructed through a nucleophilic ring-opening reaction. This reaction is typically carried out with ammonia (B1221849) or a primary amine, which attacks the less sterically hindered carbon of the epoxide ring in an SN2-type mechanism, yielding the desired this compound derivative. jsynthchem.comrsc.orglibretexts.org The use of different amines in this step provides a divergent handle to a library of N-functionalized compounds.

A divergent approach, on the other hand, might start from a common precursor already containing the phenoxyphenyl group, which is then elaborated to introduce the amino and alcohol functionalities. For example, starting from 4-phenoxyacetophenone, reduction of the ketone and subsequent functional group interconversions can lead to the target molecule and its derivatives.

Multistep Reaction Sequences for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound often requires multistep reaction sequences to introduce specific chemical moieties. Key transformations in these sequences include the reduction of nitro groups and chain elongation through esterification or amidation.

A common strategy for introducing the amino group involves the reduction of a corresponding nitro-substituted precursor. This is particularly useful when the starting materials containing the nitro group are more readily available. For instance, a synthetic route could commence with 1-(4-phenoxyphenyl)-2-nitroethanol. The nitro group in this precursor can be selectively reduced to the primary amine using various reducing agents.

Catalytic hydrogenation is a widely employed method for this transformation. Typical catalysts include palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. rsc.org This method is generally clean and efficient. Alternative reduction methods, such as using metals like iron, zinc, or tin in acidic media, or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, can also be utilized. ontosight.ai The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule.

| Precursor Type | Reagents and Conditions | Product | Reference |

| Nitroalkane | H₂, Pd/C, Methanol (B129727) | Aminoalkane | ontosight.ai |

| Nitroarene | Hydrazine hydrate, FeCl₃, Activated Carbon, Ethanol (B145695)/Water | Aminoarene | ontosight.ai |

| Nitro Compound | NaBH₄, NiCl₂·6H₂O, Methanol | Amine |

This table presents generalized reaction conditions for the reduction of nitro groups, which are applicable to the synthesis of the target compound.

To generate derivatives with extended side chains or to introduce further points of diversity, the core this compound structure can be modified through esterification and amidation reactions. The hydroxyl group of the ethanolamine (B43304) moiety can be esterified with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form ester analogs. Similarly, the primary or a secondary amino group can be acylated to form amides. These reactions are typically straightforward and can be performed under mild conditions, often in the presence of a coupling agent or a base to neutralize any acidic byproducts. These functionalization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Cascade and One-Pot Synthetic Procedures

To enhance synthetic efficiency, cascade or one-pot procedures are highly desirable as they reduce the number of workup and purification steps, saving time and resources. A potential one-pot synthesis of this compound derivatives could start from 4-phenoxystyrene. sioc-journal.cnccspublishing.org.cn In such a process, the styrene (B11656) derivative is first converted into a bromohydrin intermediate in situ, which is then reacted with an amine in the same reaction vessel to yield the final amino alcohol product. sioc-journal.cnccspublishing.org.cn This approach streamlines the synthesis by combining the epoxidation (or halohydrin formation) and the subsequent aminolysis into a single operational sequence.

Stereoselective Synthesis of Chiral this compound Scaffolds

Since the this compound scaffold contains at least one stereocenter at the carbon bearing the amino and hydroxyl groups, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for pharmacological studies.

One approach to achieve stereoselectivity is through the chiral resolution of the racemic mixture of this compound. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization to separate the diastereomers. google.com Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer. This can be achieved through several strategies:

Asymmetric Reduction: A precursor such as a 2-amino-1-(4-phenoxyphenyl)ethanone can be subjected to stereoselective reduction of the ketone functionality using a chiral reducing agent, for example, a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a chiral amino acid, a multi-step synthesis can be designed to construct the target molecule while retaining the initial stereochemistry.

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. Biocatalytic methods can offer high enantioselectivity under mild reaction conditions. mdpi.com

| Method | Description | Potential Application |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Separation of (R)- and (S)-2-amino-2-(4-phenoxyphenyl)ethanol. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone precursor using a chiral catalyst. | Synthesis of a specific enantiomer of this compound from 2-amino-1-(4-phenoxyphenyl)ethanone. |

| Enzymatic Methods | Use of enzymes for kinetic resolution or asymmetric synthesis. | Enantioselective acylation or hydrolysis to obtain enantiopure this compound. |

This table outlines potential stereoselective methods applicable to the synthesis of chiral this compound.

Enantioselective Methodologies for Aminoalcohol Construction

Achieving high enantiopurity is critical, and several strategies can be envisaged for the synthesis of this compound.

A primary route involves the asymmetric reduction of an α-amino ketone precursor , such as 2-amino-1-(4-phenoxyphenyl)ethanone. This transformation can be effectively achieved using catalytic asymmetric hydrogenation with chiral metal complexes. For instance, ruthenium- and rhodium-based catalysts are widely used for the hydrogenation of unprotected α-ketoamines and related imines, often providing the desired amino alcohol with excellent enantioselectivity (>99% ee) and high yields. nih.govscilit.comnih.gov Brønsted acid catalysis has also emerged as a powerful tool for the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines. nih.gov

Another powerful method is the Sharpless asymmetric aminohydroxylation of a suitable olefin precursor. rsc.org For the target molecule, this would involve using 4-phenoxystyrene as the substrate. This reaction introduces the amino and hydroxyl groups across the double bond in a single, highly stereocontrolled step, although it can sometimes face challenges with regioselectivity.

The asymmetric ring-opening of epoxides represents a third major pathway. organic-chemistry.orgresearchgate.net Starting with 2-(4-phenoxyphenyl)oxirane, reaction with an amine source (like ammonia) catalyzed by a chiral Lewis acid or organocatalyst can yield the desired amino alcohol. organic-chemistry.org For example, scandium triflate in the presence of a chiral bipyridine ligand has been used to catalyze the ring-opening of meso-epoxides with aromatic amines in water, achieving high yields and excellent enantioselectivities. organic-chemistry.org

Diastereoselective Control in Carbon-Carbon Bond Formation

Methods that construct the carbon skeleton while simultaneously setting the stereochemistry of the vicinal amino and alcohol groups are particularly elegant and efficient.

The asymmetric aldol (B89426) reaction is a cornerstone of this approach. A direct catalytic asymmetric aldol reaction between an aldehyde, such as 4-phenoxybenzaldehyde, and a glycine-derived nucleophile (e.g., an N-(diphenylmethylene)glycine ester) can assemble the β-hydroxy-α-amino ester core. acs.org This intermediate can then be readily reduced to the final 1,2-amino alcohol. The diastereoselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions. acs.org

Similarly, Mannich-type reactions , which involve the addition of an enolate to an imine, are highly effective. For this synthesis, a chiral N-tert-butanesulfinyl imine derived from 4-phenoxybenzaldehyde can react with a suitable enolate. The chiral sulfinyl group effectively directs the nucleophilic attack, leading to high diastereoselectivity in the formation of the amino alcohol precursor. acs.orgnih.gov

More recent developments include visible-light photoredox-catalyzed reactions . For example, a decarboxylative radical coupling reaction between an N-aryl amino acid and an aldehyde (like 4-phenoxybenzaldehyde) can form 1,2-amino alcohols under mild, aqueous conditions. rsc.org

Chiral Auxiliary and Asymmetric Catalysis Approaches

The stereochemical outcome of these synthetic routes is governed by either the use of stoichiometric chiral auxiliaries or substoichiometric chiral catalysts. acs.orgnumberanalytics.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. numberanalytics.comresearchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered. Widely used auxiliaries for amino alcohol synthesis include:

Evans Oxazolidinones: These can be acylated and then subjected to diastereoselective aldol reactions to build the amino alcohol backbone. researchgate.net

Sulfinamides: Chiral N-tert-butanesulfinyl imines, derived from aldehydes and Ellman's auxiliary, are highly effective electrophiles in reactions with organometallic reagents or enolates, providing excellent diastereocontrol. acs.orgnih.gov

Camphor-derived auxiliaries have also been successfully used in diastereoselective alkylation and Diels-Alder reactions to create chiral building blocks. researchgate.net

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of the chiral product. youtube.com This field is broadly divided into:

Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, iridium, and palladium, combined with chiral ligands (e.g., BINAP derivatives), are highly effective for asymmetric hydrogenations and transfer hydrogenations of keto-imine precursors. nih.govrsc.orgnih.gov

Organocatalysis: Small organic molecules can also act as chiral catalysts. Chiral Brønsted acids, for instance, can activate imines for enantioselective transfer hydrogenation. nih.gov Bifunctional catalysts, such as thioureas derived from cinchona alkaloids, are effective in promoting enantioselective Michael additions and other carbon-carbon bond-forming reactions by activating both the nucleophile and electrophile through hydrogen bonding. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent Selection and Optimization

The choice of solvent is a key aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research into the synthesis of amino alcohols and related compounds has demonstrated the efficacy of greener alternatives.

The mild aminolysis of epoxides has been successfully carried out in water or in polar mixed solvent systems without any catalyst, affording β-amino alcohols in high yields and with high selectivity. organic-chemistry.org For the synthesis of β-amino alcohols from amines and alkylene carbonates, the reusable solid base catalyst Na-Y zeolite has been used effectively in an environmentally benign process. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions , particularly with catalysts like zinc(II) perchlorate (B79767) hexahydrate for epoxide opening, which minimizes solvent waste entirely. organic-chemistry.org Other greener solvent choices include alcohols like ethanol and methanol , which are often used in catalytic hydrogenations. google.com

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. youtube.com

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly and homogeneously, leading to a dramatic reduction in reaction times—from hours to mere minutes. youtube.com This technique has been successfully applied to the acylation of amines and alcohols, the synthesis of various heterocycles from alcohols, and amidation reactions, often under solvent-free conditions. acs.orgacs.orgscientific.net For instance, a reaction that takes 12 hours under conventional heating might be completed in just 2 minutes using a microwave. youtube.com

Ultrasound-assisted synthesis , or sonochemistry, employs the mechanical effects of acoustic cavitation to provide energy to the reaction. nih.gov This can lead to enhanced reaction rates and yields. It has been effectively used for synthesizing various heterocyclic compounds, including isoindolin-1-one (B1195906) derivatives, often with shorter reaction times and higher yields compared to conventional heating. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Amino 2 4 Phenoxyphenyl Ethanol

Transformations at the Amino Group

The primary amino group in 2-Amino-2-(4-phenoxyphenyl)ethanol is a key site for a variety of chemical modifications, including acylation, sulfonylation, and the formation of imine derivatives. These reactions are fundamental in peptide synthesis, the development of chiral ligands, and the creation of novel bioactive compounds.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amino group allows for facile reaction with acylating and sulfonylating agents to form corresponding amides and sulfonamides. The selective N-acylation of amino alcohols is a well-established transformation in organic synthesis. google.com

Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid, yields N-acylated products. The choice of solvent and base is crucial for achieving high chemoselectivity, favoring N-acylation over O-acylation of the hydroxyl group. nih.govresearchgate.net For instance, the reaction of an amino alcohol with an organic acid can be mediated by an alkyl sulfonyl chloride to form a mixed anhydride, which then selectively acylates the amino group. google.comgoogle.com

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base like triethylamine (B128534) or pyridine.

A summary of representative acylation and sulfonylation reactions is presented in Table 1.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl amide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine) |

| Carboxylic Anhydride ((RCO)₂O) | N-Acyl amide | Inert solvent, optional base |

These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.

Formation of Schiff Bases and Imine Derivatives

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. organic-chemistry.org This reaction is typically carried out in a suitable solvent with or without acid catalysis and often involves the removal of water to drive the equilibrium towards the product. organic-chemistry.orgmdpi.com

The formation of the azomethine group (-C=N-) is a versatile method for creating new C-N bonds and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. mdpi.com The general reaction for Schiff base formation is depicted below:

R¹R²C=O + H₂N-R³ → R¹R²C=N-R³ + H₂O

The resulting Schiff bases can be further modified, for example, through reduction to form secondary amines.

Nucleophilic Substitutions

The amino group of this compound can act as a nucleophile in substitution reactions. A common example is the reaction with alkyl halides. However, this reaction can be difficult to control, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.comchemrevise.org

To achieve selective mono-alkylation, specific synthetic strategies are often required, such as the use of a large excess of the amine or the implementation of protecting group strategies. The Gabriel synthesis, which involves the use of phthalimide (B116566) as an ammonia (B1221849) surrogate, provides a classic method for the controlled synthesis of primary amines and can be adapted for such transformations. libretexts.org

Chemical Modifications of the Hydroxyl Moiety

The secondary hydroxyl group in this compound offers another site for chemical modification, although its reactivity is generally lower than that of the primary amino group. Key reactions involving the hydroxyl group include etherification, esterification, and oxidation.

To achieve selective modification of the hydroxyl group, it is often necessary to first protect the more reactive amino group. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. Once the amino group is protected, the hydroxyl group can be modified. For instance, it can be acylated to form esters or alkylated to form ethers using standard synthetic protocols. nih.gov

The hydroxyl group can also be a precursor for other functional groups. For example, it can be converted into a good leaving group (e.g., tosylate, mesylate) and then displaced by a variety of nucleophiles. researchgate.net

Aromatic Ring Functionalization and Heterocyclic Annulation

The phenoxy-substituted phenyl ring presents opportunities for electrophilic aromatic substitution reactions, though the conditions must be carefully chosen to avoid side reactions with the amino and hydroxyl groups. More synthetically valuable are cyclization reactions that involve both the amino and hydroxyl groups to form new heterocyclic rings.

Cyclization Reactions for Novel Ring Systems

The 1,2-amino alcohol functionality within this compound is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems, such as oxazolines and morpholines.

Oxazoline Synthesis: 2-Oxazolines are readily synthesized from 1,2-amino alcohols. nih.govwikipedia.org A common method involves the condensation of the amino alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, nitrile). organic-chemistry.orgresearchgate.net For example, reaction with a carboxylic acid in the presence of a dehydrating agent or with a nitrile under acidic or basic conditions can yield the corresponding 2-substituted oxazoline. mdpi.com

Morpholine (B109124) Synthesis: The synthesis of morpholine derivatives can also be achieved from 1,2-amino alcohols. For instance, reaction with a suitable two-carbon electrophile that can react with both the amino and hydroxyl groups can lead to the formation of the morpholine ring. organic-chemistry.orgorgsyn.org The synthesis of aprepitant, a drug containing a morpholine core, showcases the importance of this heterocyclic system. wikipedia.org

The formation of these heterocyclic rings not only introduces conformational rigidity to the molecule but also provides new scaffolds for further derivatization.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonyl chloride |

| Methanesulfonyl chloride |

| Triethylamine |

| Pyridine |

| Boc (tert-Butyloxycarbonyl) |

| Cbz (Carboxybenzyl) |

Substituent Effects on Reaction Selectivity and Yield

The chemical reactivity of this compound, a molecule possessing nucleophilic amino and hydroxyl groups, is significantly influenced by the nature and position of substituents on its aromatic rings. Substituents on the phenoxy-phenyl ring, in particular, can exert profound electronic and steric effects that modulate the reactivity of the entire molecule, thereby affecting the selectivity and yield of derivatization reactions. These effects are primarily transmitted through the ether linkage to the rest of the molecule.

The electronic nature of a substituent on the terminal phenyl ring of the phenoxy group can either donate or withdraw electron density, which in turn alters the nucleophilicity of the phenoxy oxygen and, by extension, can influence the reactivity of the amino and hydroxyl groups on the ethanolamine (B43304) side chain. Generally, electron-donating groups (EDGs) increase the electron density of the phenoxy ring system, which can enhance the rate of certain reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which may retard the rate of some reactions while potentially favoring others.

Steric hindrance is another critical factor. Bulky substituents, particularly those at the ortho positions of the phenoxy-phenyl ring, can impede the approach of reagents to the reactive centers of the molecule, leading to lower reaction yields or favoring the formation of sterically less hindered products.

While specific comprehensive studies on the derivatization of this compound and the systematic variation of substituents on the phenoxy ring are not extensively documented in publicly available literature, the expected effects can be extrapolated from established principles of organic chemistry and studies on analogous β-amino alcohol systems. For instance, in the synthesis of related β-amino alcohol derivatives, it has been observed that phenols bearing electron-donating groups tend to react faster than those with electron-withdrawing groups. Similarly, steric hindrance from ortho-substituents has been shown to slow down reactions involving the phenolic oxygen.

The table below illustrates the anticipated effects of various substituents on the phenoxy-phenyl ring of this compound on the yield of a hypothetical derivatization reaction, such as N-acylation. The expected yields are based on the electronic (Hammett parameter, σ) and steric (Taft steric parameter, Es) effects of the substituents.

Table 1: Predicted Substituent Effects on the N-Acylation of this compound Derivatives

| Substituent (on Phenoxy-Phenyl Ring) | Position | Hammett Parameter (σ) | Taft Steric Parameter (Eₛ) | Expected Relative Yield | Predominant Effect |

| -H | para | 0.00 | 0.00 | Reference | Baseline |

| -OCH₃ | para | -0.27 | -0.55 | High | Strong Electron-Donating |

| -CH₃ | para | -0.17 | -1.24 | High | Electron-Donating |

| -Cl | para | +0.23 | -0.97 | Moderate | Electron-Withdrawing |

| -NO₂ | para | +0.78 | -2.52 | Low | Strong Electron-Withdrawing |

| -CH₃ | ortho | -0.17 | -1.24 | Moderate-Low | Steric Hindrance |

| -C(CH₃)₃ | para | -0.20 | -1.54 | Moderate | Steric Hindrance |

Disclaimer: The data in this table are illustrative and represent expected trends based on general principles of physical organic chemistry. They are not derived from specific experimental results on this compound.

In terms of reaction selectivity, particularly in molecules with multiple reactive sites like the amino and hydroxyl groups of this compound, substituents can play a directing role. While the inherent higher nucleophilicity of the amino group often leads to selective N-functionalization under neutral or basic conditions, strong electronic effects from substituents could modulate the relative reactivity of the two groups. For example, a potent electron-withdrawing group might decrease the basicity and nucleophilicity of the distant amino group to an extent that O-functionalization becomes more competitive under certain reaction conditions.

Furthermore, in reactions such as heterocyclization to form oxazolidines or morpholines, the electronic nature of the substituent can influence the ease of ring closure and the stability of the resulting heterocyclic ring. For instance, studies on the heterocyclization of the structurally related 2-amino-1-(4-nitrophenyl)ethanol (B107438) have demonstrated the formation of various oxazaheterocycles, indicating the utility of the amino alcohol moiety in constructing more complex molecular architectures. The yields and pathways of such reactions would be expected to be sensitive to the electronic environment dictated by substituents on the phenyl rings.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-Amino-2-(4-phenoxyphenyl)ethanol molecule.

The ¹H NMR spectrum of a related compound, 2-(4-Aminophenyl)ethanol (B86761), shows distinct signals corresponding to the different types of protons present. chemicalbook.com For this compound, one would expect to observe signals for the aromatic protons on both phenyl rings, the methine proton adjacent to the amino and hydroxyl groups, the methylene (B1212753) protons of the ethanolamine (B43304) moiety, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons will be found in the upfield region. The integration of these signals provides the ratio of the number of protons of each type.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). For example, the carbons of the phenyl rings would appear in the aromatic region (around δ 110-160 ppm), while the aliphatic carbons of the ethanolamine chain would be observed at higher field. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Phenoxy Ring) | 7.2 - 7.5 | 120 - 130 |

| Aromatic CH (Amino-substituted Ring) | 6.7 - 7.1 | 115 - 130 |

| Ar-O- | - | 155 - 160 |

| Ar-C-N | - | 140 - 150 |

| CH(NH₂)(OH) | ~4.0 - 4.5 | ~70 - 75 |

| CH₂(OH) | ~3.5 - 4.0 | ~60 - 65 |

| NH₂ | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : A homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgmagritek.comyoutube.com In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the adjacent methylene protons, as well as between neighboring aromatic protons on the same phenyl ring. This information helps to piece together the fragments of the molecule. libretexts.orgmagritek.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation techniques that establish correlations between directly bonded protons and carbons (¹H-¹³C). By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom. This provides an unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the following functional groups:

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretch : One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

Aromatic C-H Stretch : Bands above 3000 cm⁻¹.

Aliphatic C-H Stretch : Bands below 3000 cm⁻¹.

C=C Aromatic Ring Stretch : Bands in the 1450-1600 cm⁻¹ region.

C-O Stretch : A strong band in the 1000-1300 cm⁻¹ region.

C-N Stretch : A band in the 1000-1300 cm⁻¹ region.

The presence of an internal hydrogen bond between the amino and hydroxyl groups can influence the position and shape of the O-H and N-H stretching bands. researchgate.net

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3300 - 3500 (sharp) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted phenyl rings. The phenoxy and amino groups are chromophores that can influence the wavelength of maximum absorption (λmax). The presence of these substituents generally causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The electronic spectra of related phenols and aminophenols have been studied to understand the effect of substituents on their solvatochromic behavior. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments can arise from the cleavage of specific bonds within the molecule, such as the loss of a water molecule from the ethanolamine side chain or cleavage of the ether linkage.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing mixtures and can be used to confirm the purity of a sample of this compound and identify any impurities. scielo.brresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₄H₁₅NO₂)

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 229.11 |

| [M-H₂O]⁺ | Loss of water | 211.10 |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl group | 198.10 |

| [C₆H₅O]⁺ | Phenoxy fragment | 93.03 |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all atoms in the crystal lattice with high precision.

An SC-XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and crystal packing. The crystal structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, has been determined by single crystal X-ray diffraction. aalto.fi

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Aminophenyl)ethanol |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |

| Benzene |

| Phenol |

Chromatographic Methods for Purification and Purity Assessment (TLC, Column Chromatography, HPLC)

The purification and assessment of purity for the compound this compound rely on a combination of chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities that may arise during its synthesis. The selection of a specific chromatographic method and its parameters is dictated by the polarity and functional groups present in the molecule—namely the primary amine, the hydroxyl group, and the phenoxy ether linkage.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of reactions that synthesize this compound and for identifying suitable solvent systems for column chromatography. Standard silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) are typically employed as the stationary phase due to their polarity and ability to interact with the polar functional groups of the analyte.

Given the basic nature of the amino group, which can lead to tailing or streaking on standard silica gel plates, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) (TEA) or ammonia (B1221849) solution. This addition neutralizes the acidic silanol (B1196071) groups on the silica surface, resulting in more symmetrical spots and improved resolution.

A common mobile phase for compounds of this nature is a mixture of a moderately polar solvent and a nonpolar solvent, such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), or ethyl acetate (B1210297) and hexanes. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5, which indicates good separation. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic rings in the molecule. Additionally, staining with a solution of ninhydrin (B49086) can be used to specifically detect the primary amino group, which typically appears as a colored spot upon heating.

Column Chromatography

For the preparative purification of this compound, column chromatography is the method of choice. This technique allows for the separation of larger quantities of the compound from impurities. The stationary phase is most commonly silica gel (200-400 mesh), packed into a glass column.

The selection of the eluent (mobile phase) is guided by the results obtained from TLC analysis. A solvent system that provides good separation on TLC will be adapted for column chromatography. Often, a gradient elution is employed, starting with a less polar solvent mixture to elute nonpolar impurities, and gradually increasing the polarity to elute the desired compound. For instance, the elution may begin with a mixture of hexanes and ethyl acetate, with the proportion of ethyl acetate being progressively increased. Alternatively, a dichloromethane/methanol gradient may be used. The addition of a small percentage of triethylamine to the eluent is also a common practice to prevent the compound from irreversibly adsorbing to the silica gel and to improve the peak shape during elution.

Fractions are collected sequentially as the eluent passes through the column. Each fraction is then analyzed by TLC to identify those containing the pure this compound. The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Interactive Data Table: Representative TLC and Column Chromatography Parameters

| Technique | Stationary Phase | Typical Mobile Phase System | Modifier | Detection | Typical Rf Range |

|---|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol | ~1% Triethylamine | UV (254 nm), Ninhydrin Stain | 0.3 - 0.5 |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexanes | ~1% Triethylamine | UV (254 nm), Ninhydrin Stain | 0.2 - 0.4 |

| Column Chromatography | Silica Gel (200-400 mesh) | Gradient: Hexanes to Ethyl Acetate | ~0.5-1% Triethylamine | TLC analysis of fractions | N/A |

| Column Chromatography | Silica Gel (200-400 mesh) | Gradient: Dichloromethane to Dichloromethane/Methanol | ~0.5-1% Triethylamine | TLC analysis of fractions | N/A |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high accuracy and precision. Reversed-phase HPLC is the most common mode used for this type of polar, aromatic compound.

In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used. The mobile phase is a mixture of an aqueous solvent and an organic solvent, such as water and acetonitrile (B52724) (MeCN) or methanol. To ensure good peak shape and reproducibility, an acid modifier is usually added to the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is frequently used to protonate the amino group, which minimizes interactions with any free silanol groups on the stationary phase and results in sharp, symmetrical peaks.

The analysis can be performed under isocratic conditions (constant mobile phase composition) or with a gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained components. Detection is typically carried out using a UV detector, set at a wavelength where the aromatic rings of the compound exhibit strong absorbance (e.g., around 220 or 254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Representative HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA |

| Elution | Isocratic or Gradient (e.g., 10-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of 2 Amino 2 4 Phenoxyphenyl Ethanol

Quantum Mechanical (QM) Methodologies

Quantum mechanical methods are fundamental to describing the behavior of electrons and nuclei within a molecule, offering a detailed picture of its properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules the size of 2-Amino-2-(4-phenoxyphenyl)ethanol, balancing computational cost with accuracy. DFT methods are used to determine the electronic structure by calculating the electron density rather than the complex many-electron wavefunction.

Theoretical studies on similar structures, such as phenazine (B1670421) and allyl mercaptan derivatives, have utilized DFT to investigate redox potentials, solvation free energies, and chemical reactivity descriptors. rsc.orgnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the most stable three-dimensional structure. These calculations can predict key electronic properties. researchgate.net

Key electronic properties that can be determined for this compound using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential around the amino and hydroxyl hydrogens.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis partition the total electron density among the atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for a molecule of this nature.

Basis Set Selection and Computational Efficiency Considerations

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Pople-style basis sets: Sets like 6-31G(d,p) are widely used for geometry optimizations and frequency calculations of organic molecules as they provide a good balance of speed and accuracy.

Correlation-consistent basis sets: Series like cc-pVDZ, cc-pVTZ, etc., developed by Dunning, are designed to systematically converge towards the complete basis set limit, making them suitable for high-accuracy energy calculations, especially when used with post-Hartree-Fock methods.

For a molecule like this compound, a common strategy would be to perform initial geometry optimizations and conformational searches with a smaller, more efficient basis set (e.g., 6-31G(d)). Subsequently, single-point energy calculations or further geometry refinements can be carried out with a larger basis set (e.g., cc-pVTZ) to obtain more accurate electronic properties. The computational cost scales rapidly with the number of basis functions, making efficiency a key consideration, particularly for more complex calculations like frequency analysis or molecular dynamics.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational Space Exploration and Energy Landscapes

This compound has significant conformational flexibility due to the rotatable bonds in its structure, particularly the C-O ether linkage and the bonds in the ethanolamine (B43304) side chain. Understanding the accessible conformations and their relative energies is crucial.

Computational studies on flexible molecules like biphenyl (B1667301) ethers often involve systematic or stochastic searches of the potential energy surface to identify low-energy conformers. researchgate.net For this compound, the following approaches can be used:

Systematic Dihedral Angle Scans: The potential energy is calculated as a function of systematically rotating key dihedral angles (e.g., the C-O-C-C angle of the ether linkage and the C-C-N-C angle of the side chain) to map out the energy landscape.

Stochastic and Molecular Mechanics Methods: Methods like Monte Carlo simulations or molecular mechanics-based conformational searches can efficiently explore a wider range of the conformational space to locate stable minima.

The results of these explorations provide a landscape of the relative stabilities of different conformers, highlighting the most likely shapes the molecule will adopt.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule and its interactions with its environment (e.g., solvent) over time.

MD simulations have been used to study the behavior of amino acids and peptides in solution, revealing how they interact with solvent molecules and how their structure fluctuates. nih.govoup.com For this compound, an MD simulation would typically involve:

Placing the molecule in a simulation box, often filled with a solvent like water.

Assigning initial velocities to the atoms.

Calculating the forces on each atom using a force field (a set of empirical energy functions).

Integrating the equations of motion to update the positions and velocities of the atoms over a small time step.

From the resulting trajectory, a wealth of information can be extracted, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To characterize the interactions between specific atoms of the molecule and the solvent, for example, to understand hydration shells around the amino and hydroxyl groups.

Hydrogen Bonding Analysis: To quantify the formation and lifetime of intra- and intermolecular hydrogen bonds.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| MD Analysis Metric | Illustrative Finding | Implication |

| Average RMSD | 2.1 Å | The molecule maintains a relatively stable core structure with some flexibility. |

| RMSF of Phenyl Rings | 0.8 Å | The phenyl rings exhibit some rotational motion but are relatively rigid. |

| RMSF of Ethanolamine Chain | 2.5 Å | The aminoethanol side chain is highly flexible. |

| Water RDF around NH2 group | Peak at 2.8 Å | Strong hydrogen bonding interactions between the amino group and surrounding water molecules. |

Note: The values in this table are illustrative and represent typical data obtained from MD simulations for a molecule of this nature.

Analysis of Electronic Structure and Reactivity Descriptors

Computational studies offer a microscopic perspective on the electronic characteristics and reactivity of this compound. These investigations are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. wikipedia.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. pku.edu.cnwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxibiology.comresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations. researchgate.net

For this compound, the distribution of the HOMO is typically located on the electron-rich regions, such as the phenoxy and amino groups, which can readily donate electrons. Conversely, the LUMO is generally distributed over the phenyl ring and the ethanol (B145695) moiety, which can act as electron acceptors. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions with intermediate electrostatic potential.

In the MEP surface of this compound, the electronegative oxygen and nitrogen atoms of the ethanol and amino groups are expected to be surrounded by red regions, highlighting them as sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, appearing as blue regions, making them susceptible to nucleophilic attack. The aromatic rings will show a mix of potentials, influencing their interaction with other molecules.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule, arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net These interactions, also known as hyperconjugation, contribute significantly to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edunih.gov

For this compound, significant donor-acceptor interactions are expected. For instance, the lone pair on the nitrogen atom (n) of the amino group can delocalize into the antibonding orbitals (σ) of adjacent C-C or C-H bonds. Similarly, the lone pairs on the oxygen atom of the phenoxy group can interact with the π orbitals of the aromatic ring. These interactions stabilize the molecule and influence its geometry and reactivity.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ(C-C) | 5.2 |

| n(O) | π(Aromatic Ring) | 20.5 |

| π(Phenyl) | π*(Phenoxy) | 15.8 |

Global Reactivity Parameters (GRPs) and Fukui Function Analysis

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Corresponds to the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net It helps in understanding the regioselectivity of chemical reactions.

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.40 |

| Chemical Potential (μ) | -3.40 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 2.35 |

Elucidation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular recognition properties of molecules. basicmedicalkey.commhmedical.com

Hydrogen Bonding Characteristics and Energetics

Hydrogen bonds are a vital type of non-covalent interaction where a hydrogen atom is shared between two electronegative atoms. kinampark.comox.ac.uk In this compound, the amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These interactions can occur intramolecularly, influencing the conformation of the molecule, or intermolecularly, leading to the formation of dimers or larger aggregates. Computational studies can predict the geometry and energetics of these hydrogen bonds, providing insight into the compound's physical properties and its interactions with biological targets. The strength of these bonds can be estimated through calculations of their binding energies.

Quantum Theory of Atoms in Molecules (QTAIM) Application

No published research was found that applies the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the chemical bonding and structure of this compound. Such an analysis would typically involve the topological study of the electron density to define atoms, bonds, and molecular structure, but these specific calculations have not been reported for this compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

There are no available studies that report the use of Hirshfeld surface analysis and the generation of fingerprint plots to investigate the intermolecular contacts of this compound. This type of analysis is crucial for understanding the packing of molecules in a crystal and quantifying the nature and extent of intermolecular interactions.

PIXEL Method for Interaction Energy Calculation

Specific research employing the PIXEL method to calculate the interaction energies within the crystal structure of this compound is not present in the surveyed literature. The PIXEL method allows for the partitioning of interaction energies into coulombic, polarization, dispersion, and repulsion components, offering deep insight into the forces governing crystal packing, but has not been applied to this molecule in published studies.

Characterization of Conformational Isomers and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds: the Cα-Cβ bond of the ethanolamine side chain, the Cα-C(phenyl) bond, and the C-O-C ether linkage of the phenoxy group. The rotation around these bonds gives rise to a multitude of conformational isomers (conformers), each with a distinct energy and population at equilibrium.

The primary conformers of this compound would be classified based on the torsion angle of the amino and hydroxyl groups along the Cα-Cβ bond, typically described as gauche and anti (or trans). In related molecules like 2-phenylethanol (B73330), both gauche and anti conformers have been identified, with the gauche form often stabilized by an intramolecular O-H···π interaction. researchgate.net High-resolution microwave spectroscopy has been used to identify multiple conformers of 2-phenylethanol, with new ab initio calculations at the MP2/6-311++G(d,p) level indicating the relative stability of different conformers. figshare.com For this compound, the presence of the amino group introduces the possibility of additional intramolecular hydrogen bonds, which would further influence the relative stability of the conformers.

The following table, based on computational studies of related phenylethanolamine derivatives, illustrates the type of data that would be generated in a conformational analysis of this compound.

| Conformer (by Cα-Cβ torsion) | Key Dihedral Angle (O-Cα-Cβ-N) | Calculated Relative Energy (kcal/mol) | Expected Key Intramolecular Interaction |

|---|---|---|---|

| gauche-1 | ~60° | 0.00 | O-H···N hydrogen bond |

| gauche-2 | ~-60° | ~0.5 - 1.5 | O-H···π interaction with phenoxy ring |

| anti | ~180° | ~1.0 - 2.5 | Extended conformation, minimal steric hindrance |

This table is illustrative and based on data for analogous compounds. The actual values for this compound would require specific experimental or computational determination.

Influence of Intramolecular Interactions on Molecular Shape

The molecular shape of this compound is significantly influenced by a network of competing non-covalent intramolecular interactions. These interactions, although weak individually, collectively play a crucial role in stabilizing certain conformers over others.

The most prominent of these is likely the intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2). Theoretical calculations on 2-aminoethanol have shown that the O-H···N interaction is a strong stabilizing factor. nih.gov This interaction would favor a gauche conformation of the ethanolamine backbone, bringing these two groups into proximity.

Furthermore, the presence of two aromatic rings introduces the possibility of O-H···π and N-H···π interactions . The hydroxyl or amino group can act as a hydrogen bond donor to the electron-rich π-system of either the central phenyl ring or the terminal phenoxy ring. Such interactions are known to be significant in determining the conformational preferences of molecules like 2-phenylethanol. researchgate.netnih.gov The competition between the O-H···N hydrogen bond and these O-H···π interactions would be a key determinant of the final conformational equilibrium.

The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, leading to potential O-H···O(ether) or N-H···O(ether) interactions. Studies on related hydrazone compounds have shown that intramolecular chalcogen bonding (an interaction similar to hydrogen bonding) can be switched to a weaker 1,4-S⋯O contact in the presence of other competing interactions, highlighting the delicate balance of these forces. nih.gov

Finally, steric repulsion between bulky groups, such as the two phenyl rings, will also play a role in defining the accessible conformational space. The molecule will tend to adopt a shape that minimizes these repulsive forces, which may disfavor certain planar arrangements of the aromatic rings.

Benchmarking Computational Methods Against Experimental Conformational Data

The accurate prediction of conformational energies and rotational barriers relies heavily on computational chemistry methods. However, the reliability of these methods must be validated by comparing their predictions with experimental data. This process is known as benchmarking.

For flexible molecules like this compound, a variety of experimental techniques can provide data for benchmarking. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. The measurement of vicinal spin-spin coupling constants (³J-couplings) can provide information about the dihedral angles of the molecule in solution. nih.gov For instance, Karplus equations have been developed for N-acetylated amino sugars to relate the observed ³J(HNH2) couplings to the conformation of the amide group. nih.gov Similarly, Nuclear Overhauser Effect (NOE) data can provide information about through-space distances between protons, which can help to distinguish between different conformers. researchgate.net

High-resolution spectroscopic techniques , such as microwave spectroscopy, performed on jet-cooled samples can provide very precise rotational constants for individual conformers in the gas phase. researchgate.netnih.gov These constants are directly related to the molecule's moments of inertia and thus its three-dimensional structure. Computational methods can then be benchmarked by their ability to reproduce these experimental rotational constants.

The choice of computational method is critical. Force fields , such as OPLS3e, AMBER, and MMFF, offer a computationally inexpensive way to perform conformational searches, but their accuracy can be limited for molecules with significant electronic effects like intramolecular hydrogen bonding. nih.gov Density Functional Theory (DFT) methods, often combined with dispersion corrections (e.g., DFT-D), provide a better balance of accuracy and computational cost for these systems. chemrxiv.org For even higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) can be used, often to generate benchmark data for less computationally expensive methods. researchgate.net

The following table illustrates how different computational methods could be benchmarked against hypothetical experimental data for a key conformational property of this compound.

| Computational Method | Basis Set | Calculated ΔE (gauche-anti) (kcal/mol) | Deviation from Experiment |

|---|---|---|---|

| MMFF94 | N/A | -0.5 | -1.7 |

| B3LYP-D3 | 6-31G | -1.8 | -0.4 |

| M06-2X | 6-311++G(d,p) | -2.1 | -0.1 |

| MP2 | aug-cc-pVTZ | -2.3 | +0.1 |

| Experimental Value | N/A | -2.2 | N/A |

This table is for illustrative purposes. The "Experimental Value" is hypothetical and would be derived from techniques like variable-temperature NMR or high-resolution spectroscopy.

Ultimately, a combination of experimental data and a hierarchy of computational methods is necessary to build a reliable model of the conformational landscape of this compound. arxiv.orgacs.org

Compound Index

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride | C₁₄H₁₆ClNO₂ |

| 2-Amino-2-(4-fluorophenyl)ethanol | C₈H₁₀FNO |

| 2-Amino-2-(4-phenoxyphenyl)ethanol | C₁₄H₁₅NO₂ |

| 2-amino-1-(4-phenoxyphenyl)ethan-1-one | C₁₄H₁₃NO₂ |

| 2-bromo-1-(4-phenoxyphenyl)ethan-1-one | C₁₄H₁₁BrO₂ |

| 2-(4-Aminophenyl)ethanol (B86761) | C₈H₁₁NO |

| 2-nitro-1-(4-phenoxyphenyl)ethanol | C₁₄H₁₃NO₄ |

| 4-Aminophenol (B1666318) | C₆H₇NO |

| 4-hydroxyacetophenone | C₈H₈O₂ |

| 1-(4-phenoxyphenyl)ethan-1-one | C₁₄H₁₂O₂ |

| Mirabegron | C₂₁H₂₄N₄O₂S |

| (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol | C₁₆H₂₀N₂O |

| Bromobenzene | C₆H₅Br |

| Sodium borohydride | NaBH₄ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

Advanced Applications and Research Paradigms in Chemical Science

Molecular Scaffolds in Asymmetric Catalysis and Ligand Design

The molecular architecture of 2-Amino-2-(4-phenoxyphenyl)ethanol, particularly its chiral β-amino alcohol framework, positions it as a highly valuable scaffold in the field of asymmetric catalysis. Chiral β-amino alcohols are a well-established class of organocatalysts and ligands that are instrumental in synthesizing enantiomerically pure compounds. nih.govnih.govresearchgate.net The efficacy of these molecules stems from their bifunctional nature: the amino group can act as a Brønsted base or form a covalent bond with a substrate (e.g., forming an enamine or iminium ion), while the adjacent hydroxyl group can direct the stereochemical outcome of a reaction through hydrogen bonding. nih.govnih.gov

In the context of this compound, the primary amine and the hydroxyl group can work in concert to activate and orient substrates within a catalytic cycle. The bulky 4-phenoxyphenyl substituent provides a distinct steric environment, which is crucial for achieving high levels of enantioselectivity by controlling the facial approach of a reagent to the substrate-catalyst complex. Simple primary β-amino alcohols have proven to be efficient organocatalysts in key carbon-carbon bond-forming reactions, such as the Michael addition of β-keto esters to nitroalkenes. nih.gov

The performance of such catalysts is highly dependent on their structure. As illustrated in the table below, variations in the substituents on the β-amino alcohol backbone can significantly influence the yield and stereoselectivity of the reaction.

| Catalyst Structure (General β-amino alcohol) | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Simple primary β-amino alcohol (1a) | Michael Addition | 62 | 83:17 | 45 | nih.gov |

| Modified β-amino alcohol (1b) | Michael Addition | 75 | 95:5 | 85 | nih.gov |

| Copper(II) with Chiral β-amino alcohol ligand | Henry Reaction | Up to 95 | N/A | Up to 98 | rsc.org |

| Vanadium complex with Schiff-base from β-amino alcohol | Sulfoxidation | 78-90 | N/A | 94-99 | researchgate.net |

Furthermore, these amino alcohol scaffolds serve as precursors for more complex chiral ligands. For instance, they are readily converted into β-aminophosphine derivatives, which are powerful ligands in metal-catalyzed asymmetric reactions. rsc.org The synthesis typically involves the reduction of an α-amino acid to the corresponding amino alcohol, followed by chemical modification. rsc.org Given this precedent, this compound could be transformed into a variety of N,P-ligands, where the phenoxyphenyl group would play a critical role in creating a well-defined chiral pocket around a metal center, enhancing its catalytic activity and selectivity. rsc.orgmdpi.com

Probes for Understanding Molecular Interactions in Chemical Systems

The functional groups within this compound make it an excellent candidate for use as a molecular probe to study non-covalent interactions. The simultaneous presence of an amino (-NH2) group and a hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capability is central to its function as a probe, as the formation of hydrogen bonds with other molecules can be monitored using spectroscopic techniques like infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, revealing information about molecular recognition events. rsc.org

Amino alcohols are considered ideal model systems for investigating the relationship between intramolecular and intermolecular hydrogen bonding. rsc.orgarxiv.org The strength and nature of these bonds are influenced by the molecule's conformation and its surrounding chemical environment. arxiv.org

In addition to hydrogen bonding, the 4-phenoxyphenyl group offers other modes of interaction. This large, aromatic moiety can participate in several non-covalent interactions that are fundamental to supramolecular chemistry and materials science:

π-π Stacking: The two phenyl rings can stack with other aromatic systems, an interaction critical for the organization of molecules in crystals and polymers. nih.gov

Hydrophobic Interactions: The nonpolar character of the phenoxyphenyl group allows it to interact favorably with other hydrophobic molecules or surfaces, particularly in aqueous environments.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron cloud of other aromatic rings. mdpi.com

| Functional Group | Potential Molecular Interaction | Significance in Probing |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Probes binding sites in proteins and synthetic receptors. |

| Amino (-NH2) | Hydrogen Bond Donor/Acceptor | Detects changes in pH and interacts with acidic functional groups. |

| Phenoxyphenyl | π-π Stacking, Hydrophobic, C-H···π | Investigates binding pockets in enzymes and the structure of materials. |

By combining these interaction capabilities, this compound can serve as a versatile probe. For example, when introduced into a biological system or a material matrix, changes in its spectroscopic signature can provide detailed insights into the nature of its binding environment, such as the polarity, acidity, and steric constraints of a binding site. nih.gov

Building Blocks for Complex Chemical Architectures and Materials Science

The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex macromolecules and functional materials. rsc.org The presence of a reactive primary amine and a hydroxyl group allows for its incorporation into a wide range of polymeric structures and for the functionalization of various surfaces and nanomaterials. nih.gov

The amino group can readily participate in polymerization reactions to form polyamides, polyimines, or polyurethanes. The hydroxyl group can either be used as a secondary reaction site for grafting other molecules or can contribute to the material's properties through hydrogen bonding, improving adhesion or affecting solubility. The rigid and bulky 4-phenoxyphenyl group would be pendant to the polymer backbone, significantly influencing the polymer's physical properties, such as its glass transition temperature, thermal stability, and morphology.

A key application for such molecules is the functionalization of advanced materials. For example, amino-functionalized organic linkers are crucial in the synthesis of Metal-Organic Frameworks (MOFs). In the titanium-based MOF, MIL-125-NH2, the amino groups extending into the pores create specific interaction sites that can selectively bind to guest molecules, such as alcohols, through hydrogen bonding. mdpi.com Similarly, this compound could be envisioned as a linker in novel MOFs, where its phenoxyphenyl group would define the size and chemical nature of the pores.